molecular formula C17H18N4O3S B2554378 5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872688-34-1

5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2554378
M. Wt: 358.42
InChI Key: MCJBSSTYOJCRLC-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines. Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .


Molecular Structure Analysis

Pyrimido[4,5-d]pyrimidines are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids .


Chemical Reactions Analysis

The chemistry of pyrimidopyrimidines has been studied extensively, with a focus on the reactivities of the substituents linked to the ring carbon and nitrogen atoms .

Scientific Research Applications

Crystallography and Structural Analysis

Research has detailed the crystal structures of various pyrimidine derivatives, elucidating their molecular configurations, hydrogen bonding patterns, and supramolecular structures. For example, studies have shown how different substituents on the pyrimidine ring affect crystal packing and hydrogen bonding interactions, highlighting the importance of these molecules in understanding fundamental aspects of crystal engineering and molecular interactions (Low et al., 2004), (Trilleras et al., 2009).

Synthetic Chemistry

In synthetic chemistry, pyrimidine derivatives have been utilized as key intermediates in the synthesis of complex heterocyclic compounds. For instance, efficient methodologies for synthesizing dithiazolidine derivatives and pyrimidopyrimidine diones have been developed, showcasing the versatility of pyrimidine scaffolds in the construction of pharmacologically relevant structures (Barany et al., 2005), (Bazgir et al., 2008).

Biological Activity Evaluation

The biological evaluation of pyrimidine derivatives has revealed a variety of potential therapeutic applications. Compounds derived from pyrimidine bases have demonstrated antimicrobial, antiviral, and cytotoxic activities, suggesting their utility in drug discovery and medicinal chemistry. Notably, studies on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines and other pyrimidine analogs have highlighted their inhibition of various viruses and bacteria, underscoring the potential of these molecules in developing new antiviral and antibacterial agents (Holý et al., 2002), (Younes et al., 2013).

Future Directions

The study of pyrimido[4,5-d]pyrimidines is ongoing, with researchers in the fields of synthetic organic and medicinal chemistry continuing to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

5-(2-hydroxyethylsulfanyl)-1,3-dimethyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-4-6-11(7-5-10)13-18-14-12(15(19-13)25-9-8-22)16(23)21(3)17(24)20(14)2/h4-7,22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJBSSTYOJCRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCCO)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione

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